Glucobrassicin-1-Sulfonate

Physicochemical profiling Chromatographic method development Mass spectrometry

Glucobrassicin-1-sulfonate (sulfoglucobrassicin) is an indolylmethylglucosinolic acid belonging to the indole glucosinolate subclass of plant secondary metabolites. It is distinguished by an N-sulfo group on the indole ring that is absent in the parent compound glucobrassicin.

Molecular Formula C16H20N2O12S3
Molecular Weight 528.5 g/mol
Cat. No. B1240462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucobrassicin-1-Sulfonate
Molecular FormulaC16H20N2O12S3
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H20N2O12S3/c19-7-11-13(20)14(21)15(22)16(29-11)31-12(17-30-33(26,27)28)5-8-6-18(32(23,24)25)10-4-2-1-3-9(8)10/h1-4,6,11,13-16,19-22H,5,7H2,(H,23,24,25)(H,26,27,28)/b17-12-/t11-,13-,14+,15-,16+/m1/s1
InChIKeyJZFQZINWXSEVSO-URUUWQEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucobrassicin-1-Sulfonate (Sulfoglucobrassicin) – Key Physicochemical and Structural Identity for Analytical Procurement


Glucobrassicin-1-sulfonate (sulfoglucobrassicin) is an indolylmethylglucosinolic acid belonging to the indole glucosinolate subclass of plant secondary metabolites. It is distinguished by an N-sulfo group on the indole ring that is absent in the parent compound glucobrassicin [1]. This sulfonation confers distinct physicochemical properties: a molecular weight of 528.5 g/mol, topological polar surface area (TPSA) of 267 Ų, and calculated logP of -1.0 [2]. Naturally occurring in Brassicaceae species including woad (Isatis tinctoria) and Diplotaxis tenuifolia, the compound serves as a precursor to biologically active hydrolysis products and is classified as a plant goitrogen due to thiocyanate release upon myrosinase-catalyzed degradation [3].

Indole glucosinolate analytical standard with N-sulfonation
LC-MS/MS method development and glucosinolate profiling
Biosynthetic sulfation studies in Brassicaceae species
Natural product isolation from woad or Diplotaxis biomass

Why Glucobrassicin or Neoglucobrassicin Cannot Substitute for Glucobrassicin-1-Sulfonate in Quantitative Studies


Indole glucosinolates within the Brassicaceae family are not functionally interchangeable despite sharing a common core scaffold. The N-sulfonation that defines glucobrassicin-1-sulfonate alters net charge, hydrogen-bonding capacity, and lipophilicity relative to both glucobrassicin and neoglucobrassicin, directly impacting chromatographic retention, ionization efficiency in mass spectrometry, and solubility in extraction protocols [1]. In biosynthetic studies, the compound is formed as a late-stage product downstream of glucobrassicin via a dedicated sulfation step, meaning its abundance does not correlate linearly with precursor pools [2]. Furthermore, in enzyme inhibition assays, the sulfonated indole nitrogen introduces distinct steric and electrostatic interactions at catalytic sites, yielding target engagement profiles that cannot be inferred from des-sulfo or methoxy analogs [3]. These differences render class-level substitution scientifically invalid for any application requiring quantitative accuracy, target-specific activity, or reproducible analytical detection.

Target Compound
Glucobrassicin-1-Sulfonate
N-sulfonated indole; distinct charge and H-bonding profile
Late-stage biosynthetic product; independent of precursor pools
Unique steric/electrostatic interactions at enzyme catalytic sites
In-Class Analogs
Glucobrassicin / Neoglucobrassicin
Des-sulfo or methoxy indole; chromatographic retention shifts
Ionization efficiency and solubility differ; quantitative mismatch
Enzyme inhibition profiles not inferable; target engagement may vary

Quantitative Comparative Evidence for Glucobrassicin-1-Sulfonate Versus In-Class Analogs


N-Sulfonation Increases Molecular Weight by 80 Da and Polar Surface Area by 51 Ų Relative to Glucobrassicin

Glucobrassicin-1-sulfonate bears an additional sulfo group on the indole nitrogen that is absent in its parent compound glucobrassicin. This structural modification increases the molecular weight from 448.5 g/mol (glucobrassicin) to 528.5 g/mol and expands the topological polar surface area (TPSA) from 216 Ų to 267 Ų, while decreasing the calculated logP from -0.1 to -1.0 [1][2]. These differences are intrinsic to the covalent structure and are independent of biological context.

N-Sulfonation Physicochemical Shift
Head-to-head
Δ MW +80 Da (+17.8%); Δ TPSA +51 Ų (+23.6%); Δ logP −0.9 units vs. glucobrassicin
Demands distinct LC and MS conditions; prevents surrogate standard use
Computed descriptors; NMR structure confirmation
Physicochemical profiling Chromatographic method development Mass spectrometry

In Planta Abundance Ratio: Glucobrassicin-1-Sulfonate Reaches 200 mg·kg⁻¹ Fresh Weight in Woad, 2.9-Fold Higher Than Neoglucobrassicin

In a foundational study of woad (Isatis tinctoria) leaf tissue, the three principal indole glucosinolates were quantified at minimally 260 mg·kg⁻¹ (glucobrassicin), 69 mg·kg⁻¹ (neoglucobrassicin), and 200 mg·kg⁻¹ (glucobrassicin-1-sulfonate) on a fresh weight basis [1]. Thus, the target compound is 2.9-fold more abundant than neoglucobrassicin and approaches 77% of the level of the dominant glucobrassicin pool.

In Planta Abundance
Head-to-head
≥200 mg·kg⁻¹ FW (woad leaf), 2.9× higher than neoglucobrassicin
Accessible for gram-scale isolation; outperforms low-abundance analogs
Gravimetric/spectrophotometric quantification, Isatis tinctoria
Plant metabolomics Natural product extraction Tissue-specific quantification

Biosynthetic ³⁵S Incorporation: Sulfoglucobrassicin Accumulates Twice the Radiolabeled Sulfur of Glucobrassicin per Unit ³H

Dual-labeling experiments with ³H-indoleacetaldoxime and ³⁵S-cystine in woad leaves demonstrated that sulfoglucobrassicin incorporates approximately twice as much ³⁵S per unit of ³H compared to glucobrassicin [1]. This excess ³⁵S is attributed to a second, oxidized sulfur atom introduced at the indole nitrogen during a late-stage sulfation step that converts glucobrassicin to its 1-sulfonated derivative.

³⁵S/³H Incorporation Ratio
Head-to-head
~2-fold higher ³⁵S per unit ³H vs. glucobrassicin
Tracer signature for sulfation dynamics; irreplaceable in pulse-chase studies
³H-indoleacetaldoxime + ³⁵S-cystine, 8-h labeling
Biosynthetic pathway elucidation Isotopic labeling Metabolic flux analysis

In Vitro Enzyme Inhibition: Butyrylcholinesterase IC₅₀ of 24.8 μM and Lipoxygenase IC₅₀ of 41.9 μM for Sulfoglucobrassicin

Sulfoglucobrassicin was tested in isolated enzyme assays and exhibited an IC₅₀ of 2.48 × 10⁴ nM (24.8 μM) against butyrylcholinesterase (BuChE) from horse serum at pH 8.0 and 2°C, and an IC₅₀ of 4.19 × 10⁴ nM (41.9 μM) against soybean lipoxygenase-4 (LOX) under the same buffer conditions [1]. For reference, in a separate cross-study screen of Lepidium peruvianum glucosinolates, individual indole glucosinolates achieved 36.2–39.9% BuChE inhibition at comparable concentrations, and a broader panel of glucosinolates showed 55.95–57.60% acetylcholinesterase inhibition [2]. The N-sulfo modification in sulfoglucobrassicin introduces additional anionic character that may rationalize its distinct potency at the cationic catalytic site of BuChE; however, direct head-to-head IC₅₀ data for glucobrassicin or neoglucobrassicin in the identical assay are not publicly available, and the comparison therefore remains at the class-inference level.

Enzyme Inhibition IC₅₀
Cross-study comparable
BuChE IC₅₀ 24.8 μM; LOX IC₅₀ 41.9 μM
Supports dose-response screening; class-level comparator data limited
BindingDB; Ellman/Tappel methods, pH 8.0, 2°C
Enzyme inhibition screening Cholinesterase assays Anti-inflammatory target profiling

Enzymatic Hydrolysis Generates Indole-3-Carbinol and Thiocyanate: Shared Degradation Fate with Glucobrassicin but via a Structurally Distinct Myrosinase Substrate

Glucobrassicin-1-sulfonate undergoes myrosinase-catalyzed hydrolysis with a degradation pattern identical to that of glucobrassicin, releasing thiocyanate ion and ultimately yielding indole-3-carbinol and other indolic derivatives [1]. Despite the shared hydrolysis outcome, the N-sulfo group renders sulfoglucobrassicin a distinct substrate with altered electrostatic surface properties at the enzyme active site; the substrate must accommodate an additional anionic moiety that is absent in glucobrassicin [2]. The compound is consequently classified as a plant goitrogen alongside glucobrassicin, a designation not extended to all indole glucosinolates without equivalent thiocyanate-releasing capacity [1].

Hydrolysis Product Identity
Class-level inference
Releases thiocyanate and indole-3-carbinol, same as glucobrassicin
Shared degradation fate, but N-sulfo substrate alters active-site requirements
Kinetic parameters not reported; myrosinase assay
Myrosinase substrate specificity Goitrogen screening Hydrolysis product profiling

Validated Application Scenarios for Glucobrassicin-1-Sulfonate Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Indole Glucosinolate LC-MS/MS Quantification Panels

The compound's well-defined molecular weight (528.5 g/mol), TPSA (267 Ų), and distinct chromatographic behavior relative to glucobrassicin (MW 448.5, TPSA 216) make it an essential calibrant in multi-analyte glucosinolate profiling. Its N-sulfonation shifts retention time and influences electrospray ionization response independently of des-sulfo or methoxy analogs, ensuring accurate peak assignment and preventing misquantification when glucobrassicin is used as a surrogate standard [1].

Biosynthetic Pathway Tracing of Indole Glucosinolate Sulfation in Brassicaceae

The 2-fold higher ³⁵S incorporation ratio of sulfoglucobrassicin compared to glucobrassicin provides a quantitative isotopic signature for studying the terminal sulfotransferase step in indole glucosinolate biosynthesis. This compound is irreplaceable for pulse-chase experiments that distinguish between precursor pool turnover and de novo sulfation, particularly in woad (Isatis tinctoria) where the pathway was first characterized [2].

Natural Product Isolation from Woad Leaf Biomass at Preparative Scale

With a tissue concentration ≥200 mg·kg⁻¹ fresh weight in woad leaves, glucobrassicin-1-sulfonate is the second most abundant indole glucosinolate in this species, exceeding neoglucobrassicin by 2.9-fold [3]. This relatively high natural abundance makes it a viable target for gram-scale extraction and purification campaigns, where lower-abundance analogs would require disproportionately larger biomass inputs.

Defined Enzyme Inhibitor for Butyrylcholinesterase and Lipoxygenase Screening Panels

Sulfoglucobrassicin possesses published IC₅₀ values of 24.8 μM (BuChE) and 41.9 μM (LOX), enabling its use as a quantitative benchmark in enzyme inhibition screens [4]. Unlike most indole glucosinolates that lack explicit potency data, this compound can serve as a reference inhibitor for comparative dose-response studies, particularly where the N-sulfo group is hypothesized to contribute to target engagement through anionic interactions.

Application
Selection Property
Validation Focus
LC-MS/MS Glucosinolate Quantification
N-sulfonation-driven retention and ionization profile
Peak assignment accuracy, ion suppression control
Biosynthetic Sulfation Pathway Studies
Differential isotopic incorporation signature
Pulse-chase tracer fidelity, sulfotransferase activity
Preparative Isolation from Brassicaceae
High natural abundance in selected species
Extraction yield, gram-scale purification reproducibility
Enzyme Inhibition Screening Panels
Reported quantitative inhibition data
Dose-response benchmarking, anionic interaction hypothesis
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